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Compound of Interest

6-Bromo-2-ethoxy-3-
Compound Name:
methoxybenzaldehyde

Cat. No.: B13013752

Get Quote

Executive Summary

6-Bromo-2-hydroxy-3-methoxybenzaldehyde (CAS 20035-41-0), often distinctively referred to
as 6-bromo-o-vanillin, represents a critical halogenated scaffold in medicinal chemistry. Unlike

its more common isomer, 5-bromo-o-vanillin, the 6-bromo variant introduces significant steric
crowding around the aldehyde functionality, altering its reactivity in Schiff base formation and
metal coordination.

This guide provides a definitive technical profile of the compound, resolving common confusion
regarding its regiospecificity, melting point, and thermal stability. It serves as a grounded
reference for researchers utilizing this scaffold in the synthesis of IRE1

inhibitors and complex natural product derivatives like (
)-norannuradhapurine.

Physicochemical Profile

The distinction between the 6-bromo and 5-bromo isomers is the most frequent source of error
in procurement and synthesis. The data below applies strictly to the 6-bromo regioisomer (CAS
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20035-41-0).

Core Properties Table

Property Value | Description Confidence Level
CAS Number 20035-41-0 High (Verified)
IUPAC Name 6-Bromo-2-hydroxy-3- High
methoxybenzaldehyde
C
Molecular Formula H High
BrO
Molecular Weight 231.04 g/mol High
Melting Point (MP) 102 - 105 °C Experimental (Lit.)[1][2]

Boiling Point (BP)

282.1 + 35.0 °C (Predicted)

Theoretical*

Light yellow to orange

Appearance ] Experimental
crystalline powder
. Soluble in DMSO (113 )
Solubility Experimental
mg/mL), Methanol, DCM
pKa 7.21 £ 0.15 (Predicted) Theoretical

*Note on Boiling Point: Like many poly-functionalized benzaldehydes, this compound is prone

to sublimation and oxidative decomposition prior to reaching its atmospheric boiling point.

Distillation is not recommended; purification should proceed via recrystallization or

chromatography.

Structural Identification (Isomer Differentiation)

Researchers must validate the regiochemistry using

H-NMR. The 6-bromo isomer possesses a unique substitution pattern (C1-CHO, C2-OH, C3-

OMe, C6-Br).
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e Proton Environment: The aromatic protons at C4 and C5 are ortho to each other.

» Expected Signal: Two doublets (

Hz) in the aromatic region (approx. 7.0-7.4 ppm).[3]

o Contrast: The 5-bromo isomer (CAS 2973-76-4) has protons at C4 and C6, which are meta
to each other, typically appearing as two doublets with a small coupling constant (

Hz) or singlets.

Regioselectivity and Synthesis Logic

The synthesis of the 6-bromo isomer is non-trivial because the direct bromination of o-vanillin
strongly favors the 5-position (para to the activating hydroxyl group). Accessing the 6-position
requires blocking the 5-position or utilizing directed lithiation strategies.

Regioisomer Landscape

The following diagram illustrates the structural relationship and the steric environment of the
target compound compared to its common impurities.
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Figure 1: Isomer landscape highlighting the difficulty in accessing the 6-bromo regioisomer via

direct electrophilic substitution.
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Experimental Protocol: Hydrolysis & Isolation

Due to the difficulty of direct synthesis, the most reliable lab-scale protocol involves the
hydrolysis of a protected precursor, such as 2-acetoxy-3-methoxy-6-bromobenzaldehyde. This
method ensures high purity by separating the bromination step from the final deprotection.

Protocol: Acid-Mediated Deprotection

Objective: Isolation of 6-bromo-2-hydroxy-3-methoxybenzaldehyde from its acetoxy precursor.

[2]

Reagents:

Precursor: 2-Acetoxy-3-methoxy-6-bromobenzaldehyde[2]

Solvent: Methanol (MeOH), HPLC grade

Reagent: 6N Hydrochloric Acid (HCI)[2][4]

Wash: Petroleum Ether[2]

Step-by-Step Methodology:

Dissolution: Charge a round-bottom flask with 2-acetoxy-3-methoxy-6-bromobenzaldehyde
(1.0 eq). Dissolve in Methanol (approx. 3 mL per gram of precursor).

o Hydrolysis: Slowly add 6N HCI (1:1 volume ratio relative to MeOH) to the stirring solution.
o Mechanism:[5] Acid-catalyzed hydrolysis of the ester (acetate) to restore the phenol.

e Reaction: Stir the mixture at room temperature (20-25 °C) for 12—16 hours. Monitor via TLC
(SiO

, Hexane:EtOAc 3:1) for the disappearance of the acetate spot.
o Work-up:

o The product typically precipitates as the methanol evaporates or upon cooling.
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o Separate the solid via filtration (Diafiltration or Bichner funnel).

o Purification: Wash the filter cake with Petroleum Ether (

volumes) to remove non-polar organic impurities.

¢ Drying: Dry the yellow solid under vacuum at 40 °C to constant weight.

Expected Yield: ~95-99% Target MP: 102-105 °C

Synthesis Workflow Diagram

Precursor:

2-Acetoxy-3-methoxy-6-bromobenzaldehyde

Deprotection

Hydrolysis
(MeOH / 6N HCI, RT, 12h)

recipitation

Filtration & Separation

:

Wash: Petroleum Ether
(Removes non-polar byproducts)

Final Product:
6-Bromo-2-hydroxy-3-methoxybenzaldehyde
(Yellow Solid)

QC Check:
MP: 102-105°C
1H-NMR: Ortho-coupling check
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Figure 2: Workflow for the final stage isolation of the target compound.

Applications in Drug Discovery

The 6-bromo-2-hydroxy-3-methoxybenzaldehyde scaffold is not merely a building block; it
possesses intrinsic biological activity and serves as a pharmacophore precursor.

e IRE1

Inhibition: The compound has been identified as an inhibitor of Inositol-Requiring Enzyme 1
alpha (IRE1

), a key sensor in the Unfolded Protein Response (UPR) pathway. This makes it relevant in
oncology research targeting ER stress.

» Natural Product Synthesis: It is a verified intermediate in the total synthesis of (

)-norannuradhapurine, an isoquinoline alkaloid.

o Schiff Base Ligands: The proximity of the bromine atom to the aldehyde group (position 6 vs
position 1) creates a specific steric pocket. When condensed with amines to form Schiff
bases, the resulting ligands exhibit unique coordination geometries with transition metals,
often utilized in catalysis.

Safety and Handling

e Hazards: Classed as an Irritant (Xi).[4] Causes skin irritation and serious eye irritation.

o Storage: Store at Room Temperature (15-25 °C). Keep container tightly sealed in a dry, well-
ventilated place.

 Air Sensitivity: While relatively stable, prolonged exposure to air may oxidize the aldehyde to
the corresponding benzoic acid. Store under inert gas (Argon/Nitrogen) for long-term
retention of purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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